5-(Aminomethyl)benzo[d]oxazol-2-amine
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Overview
Description
5-(Aminomethyl)benzo[d]oxazol-2-amine is a heterocyclic compound that features both an oxazole ring and an aminomethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in the oxazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new chemical entities.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have shown interactions with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
The specific nature of these interactions and the resulting changes would depend on the particular target and the cellular context .
Biochemical Pathways
It’s plausible that the compound could influence various pathways depending on its specific targets and their roles in cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes, which could potentially result in observable effects at the molecular and cellular levels .
Action Environment
It’s plausible that factors such as ph, temperature, and the presence of other molecules could influence the compound’s action .
Biochemical Analysis
Biochemical Properties
It is known that oxazole derivatives, which include 5-(Aminomethyl)benzo[d]oxazol-2-amine, have a wide spectrum of biological activities . These activities are often determined by the substitution pattern in the oxazole derivatives .
Cellular Effects
Benzoxazole derivatives have been shown to exhibit antimicrobial activity against various bacterial and fungal strains .
Molecular Mechanism
The oxazole ring in the compound can show reactions like ring expansion, electrophilic substitution, and also contributes aromatic character and stability to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)benzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and a suitable amine, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of substituted oxazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)benzo[d]oxazole: Similar structure but lacks the additional amine group.
5-(Hydroxymethyl)benzo[d]oxazol-2-amine: Contains a hydroxymethyl group instead of an aminomethyl group.
5-(Methyl)benzo[d]oxazol-2-amine: Features a methyl group instead of an aminomethyl group.
Uniqueness
5-(Aminomethyl)benzo[d]oxazol-2-amine is unique due to the presence of both an aminomethyl group and an oxazole ring, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications, particularly in the design of new chemical entities with potential biological and industrial uses.
Properties
IUPAC Name |
5-(aminomethyl)-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-4-5-1-2-7-6(3-5)11-8(10)12-7/h1-3H,4,9H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGLXSDDLHYZKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)N=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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